DBCO-PEG3-NHS
Description
Significance of Bioorthogonal Chemistry in Contemporary Chemical Biology
Bioorthogonal chemistry has emerged as an indispensable tool for probing biological systems. nih.govscispace.com Coined by Carolyn R. Bertozzi, the term refers to chemical reactions that are inert to the vast array of functional groups found within a cell, thereby allowing for the specific modification of biomolecules in their native environment. wikipedia.org This capability has enabled researchers to study a wide range of biological processes, from protein synthesis to glycan trafficking, with unprecedented detail and minimal perturbation to the living system. wikipedia.orgnih.gov The development of bioorthogonal reactions has been so impactful that it was recognized with the 2022 Nobel Prize in Chemistry. nih.gov
Fundamental Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Bioconjugation
At the heart of many bioorthogonal labeling strategies is the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is a type of copper-free click chemistry that involves the reaction between a strained cyclooctyne (B158145), like DBCO, and an azide (B81097). The inherent ring strain of the cyclooctyne drives the reaction forward, eliminating the need for the cytotoxic copper catalysts required in the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). creativepegworks.com This makes SPAAC highly suitable for applications in living cells and organisms. The reaction is highly selective, rapid, and forms a stable triazole linkage. broadpharm.com
Overview of N-Hydroxysuccinimide (NHS) Ester Chemistry for Amine Modification
N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely used for the modification of primary and secondary amine groups, such as those found on the side chains of lysine (B10760008) residues in proteins. thermofisher.comlumiprobe.com The reaction between an NHS ester and an amine results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. glenresearch.com This reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 9. thermofisher.comlumiprobe.com The specificity and efficiency of NHS ester chemistry have made it a go-to method for attaching labels, crosslinkers, and other moieties to proteins and other amine-containing biomolecules. lumiprobe.comglenresearch.com
Role of Dibenzocyclooctyne (DBCO) and Polyethylene (B3416737) Glycol (PEG) Moieties in Reagent Design
The DBCO-PEG3-CH2CO-NHS ester reagent is a testament to rational design in bioconjugation. Each component plays a crucial role:
Dibenzocyclooctyne (DBCO): As a strained cyclooctyne, DBCO is the bioorthogonal reactive partner for azides in SPAAC reactions. Its high reactivity and stability in aqueous environments make it ideal for labeling azide-modified biomolecules with high specificity. cd-bioparticles.com
Polyethylene Glycol (PEG): The PEG linker is a hydrophilic and biocompatible polymer. sigmaaldrich.comlabinsights.nl Its inclusion in the reagent design serves multiple purposes. It enhances the water solubility of the entire molecule, which is crucial for reactions in biological buffers. axispharm.combroadpharm.com The PEG spacer also reduces steric hindrance, allowing for more efficient conjugation, and can minimize the immunogenicity of the resulting conjugate. axispharm.comthermofisher.com The "3" in PEG3 denotes a discrete PEG with three ethylene (B1197577) glycol units. broadpharm.com
N-Hydroxysuccinimide (NHS) Ester: This functional group provides the means to attach the DBCO-PEG3 moiety to a biomolecule of interest. axispharm.comaxispharm.com By reacting with primary amines, it forms a stable covalent bond, effectively "pre-functionalizing" the target molecule for a subsequent SPAAC reaction. thermofisher.comglenresearch.com
Physicochemical Properties of DBCO-PEG3-CH2CO-NHS Ester
| Property | Value |
| Chemical Formula | C31H33N3O9 |
| Molecular Weight | 591.61 g/mol bldpharm.com |
| Appearance | Solid |
| Solubility | Soluble in organic solvents like DMSO and DMF. lumiprobe.com The PEG component enhances water solubility. axispharm.comaxispharm.com |
| Storage | Typically stored at -20°C in a dry, dark environment. broadpharm.com |
Note: Some sources may report slightly different molecular weights and formulas based on the specific isomer or salt form. axispharm.combldpharm.commedchemexpress.com
Mechanism of Action in Bioconjugation
The utility of DBCO-PEG3-CH2CO-NHS ester lies in its two-step reaction mechanism, which allows for the specific and efficient linking of two biomolecules.
Step 1: Amine Modification via NHS Ester Reaction
The first step involves the reaction of the NHS ester end of the molecule with a primary or secondary amine on the first biomolecule (e.g., a protein or antibody). This reaction is typically carried out in a buffer with a pH between 7.2 and 8.5. thermofisher.comlumiprobe.com The nucleophilic amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group. glenresearch.com This step effectively attaches the DBCO-PEG3 linker to the first biomolecule.
Step 2: Bioorthogonal Ligation via SPAAC
The second step is the bioorthogonal SPAAC reaction. The DBCO group, now attached to the first biomolecule, is ready to react with an azide group that has been introduced onto a second biomolecule. This reaction proceeds rapidly and specifically under physiological conditions without the need for a copper catalyst. The result is a stable triazole linkage, covalently connecting the two biomolecules. broadpharm.com
Key Applications in Bioconjugation
The unique properties of DBCO-PEG3-CH2CO-NHS ester have led to its use in a variety of advanced bioconjugation applications.
Antibody-Drug Conjugates (ADCs): This reagent is used as a linker in the synthesis of ADCs. medchemexpress.commedchemexpress.comaxispharm.com An antibody can be modified with the NHS ester, and a cytotoxic drug bearing an azide group can then be attached via the SPAAC reaction. axispharm.com The PEG component can improve the pharmacokinetic properties of the resulting ADC. broadpharm.com
Cell Surface Labeling: Researchers can metabolically label cell surface glycans with an azide-containing sugar. Subsequently, a probe functionalized with DBCO-PEG3-CH2CO-NHS ester can be used to attach a fluorescent dye or other reporter molecule to the cell surface for imaging and tracking studies. cd-bioparticles.com
Protein Modification and Engineering: This linker enables the site-specific modification of proteins. axispharm.comnih.gov By introducing an amine-containing unnatural amino acid into a protein, the DBCO-PEG3 moiety can be attached. This then allows for the specific attachment of other molecules, such as fluorescent probes or polyethylene glycol (PEG) chains for PEGylation, to study protein function or improve therapeutic properties. broadpharm.comaxispharm.comaxispharm.com
Comparison of Bioconjugation Techniques
| Technique | Reactive Groups | Catalyst Required? | Key Advantages | Key Disadvantages |
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | No | Bioorthogonal, fast kinetics, highly selective, biocompatible. cd-bioparticles.com | Cyclooctynes can be complex to synthesize. |
| CuAAC | Terminal Alkyne + Azide | Yes (Copper) acs.org | Very fast reaction, high yield. acs.org | Copper toxicity can be a concern for living systems. acs.org |
| NHS Ester Chemistry | NHS Ester + Primary/Secondary Amine | No glenresearch.com | Highly selective for amines, forms stable amide bonds. thermofisher.comglenresearch.com | pH-dependent, can react with water (hydrolysis). lumiprobe.com |
| Maleimide Chemistry | Maleimide + Thiol (e.g., Cysteine) | No | Highly selective for thiols, fast reaction. | Maleimide-thiol bond can undergo retro-Michael reaction, leading to instability. |
DBCO-PEG3-CH2CO-NHS ester stands out as a highly effective and versatile tool in the field of bioconjugation. By ingeniously combining the principles of bioorthogonal chemistry and traditional amine-reactive coupling, this reagent facilitates the precise and stable linking of biomolecules under physiological conditions. Its application in areas such as targeted drug delivery, cellular imaging, and protein engineering underscores its importance in advancing our understanding of complex biological systems and in the development of novel therapeutics and diagnostics.
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O9/c35-27(32-15-16-40-17-18-41-19-20-42-22-31(39)43-34-29(37)13-14-30(34)38)11-12-28(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKCMSLZFYEMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Principles of Dbco Peg3 Ch2co Nhs Ester Reactivity
Amine-Reactive Conjugation via N-Hydroxysuccinimide Ester
The N-Hydroxysuccinimide (NHS) ester is a highly efficient functional group for targeting primary amines on biomolecules, resulting in the formation of stable amide bonds. thermofisher.com This reactivity makes it one of the most common strategies for labeling and bioconjugation. glenresearch.com
Nucleophilic Acyl Substitution Mechanism by Primary Amines
The reaction between an NHS ester and a primary amine proceeds through a well-established nucleophilic acyl substitution mechanism. masterorganicchemistry.com This is generally a two-step process:
Nucleophilic Attack: The reaction is initiated when the deprotonated primary amine (R-NH2), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. glenresearch.comyoutube.com
Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond of the carbonyl group is reformed, leading to the elimination of the N-hydroxysuccinimide (NHS) moiety as a leaving group. glenresearch.com
The final result of this mechanism is the formation of a highly stable covalent amide bond between the target molecule and the linker, with the release of NHS as a byproduct. thermofisher.comglenresearch.com
Reaction Kinetics and pH Dependencies in Aqueous Solution Environments
The kinetics of the NHS ester-amine reaction are critically dependent on the pH of the aqueous environment. windows.netlumiprobe.com The primary amine must be in its unprotonated, nucleophilic state to react. nih.gov Consequently, the reaction rate is significantly influenced by the pKa of the target amine and the pH of the buffer solution.
pH Influence: The reaction is most efficient in a pH range of 7.2 to 9. thermofisher.com Below this range, the concentration of protonated, non-nucleophilic amines increases, slowing the reaction. windows.netlumiprobe.com Above this range, the rate of a competing hydrolysis reaction increases dramatically. windows.nettechnologynetworks.com The optimal pH for most NHS ester conjugations is typically between 8.3 and 8.5. windows.netlumiprobe.com
Reaction Rate: Studies have shown that for the aminolysis of NHS esters in aqueous solutions, the reaction follows a rate expression that is first-order with respect to the concentration of the free amine. mst.edu The rate of this aminolysis reaction increases more rapidly with rising pH than the competing hydrolysis reaction within the optimal range. researchgate.net
| pH Range | Effect on Primary Amine | Reaction Efficiency | Primary Competing Reaction |
|---|---|---|---|
| < 7.0 | Predominantly protonated (R-NH3+) | Low / Very Slow | Minimal |
| 7.2 - 8.5 | Equilibrium favors unprotonated (R-NH2) form | Optimal | Controlled Hydrolysis |
| > 9.0 | Predominantly unprotonated (R-NH2) | Decreased | Rapid Hydrolysis of NHS Ester |
Competitive Hydrolysis of NHS Esters and Strategies for Reaction Optimization
In aqueous solutions, the primary competing reaction for the desired aminolysis is the hydrolysis of the NHS ester, where water acts as the nucleophile. thermofisher.comnih.gov This reaction results in the conversion of the NHS ester back to its corresponding carboxylic acid, rendering it unreactive towards amines. The rate of hydrolysis is highly pH-dependent, increasing significantly at more alkaline pH values. technologynetworks.comthermofisher.com The half-life of an NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6. technologynetworks.comthermofisher.com
Several strategies can be employed to optimize the conjugation reaction and minimize hydrolysis:
Buffer Selection: Use non-amine-containing buffers such as phosphate (B84403), HEPES, or borate (B1201080) buffers within the optimal pH range of 7.2-8.5. technologynetworks.comthermofisher.com Buffers containing primary amines, like Tris, are incompatible as they compete with the target molecule for reaction. windows.netthermofisher.com
Reagent Concentration: Performing the reaction with a higher concentration of the protein or biomolecule can favor the intended bimolecular aminolysis over hydrolysis. thermofisher.comvectorlabs.com
Solvent Preparation: For NHS esters with poor aqueous solubility, a stock solution should be prepared in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous reaction buffer. lumiprobe.comvectorlabs.com
Quenching: After the desired incubation time, the reaction can be stopped (quenched) by adding a buffer containing primary amines, such as Tris or glycine, to consume any remaining unreacted NHS ester. thermofisher.com
Chemo- and Site-Specificity Towards Lysine (B10760008) Residues and N-Terminal Amines on Biomolecules
NHS esters exhibit strong chemoselectivity for primary amines over other functional groups typically found in biomolecules. glenresearch.comnih.gov While side reactions with the hydroxyl groups of serine, threonine, and tyrosine can occur, the resulting ester bonds are significantly less stable than the amide bond formed with primary amines and are susceptible to hydrolysis. glenresearch.comresearchgate.netnih.gov
The primary targets for NHS ester acylation on proteins are:
The α-amino group at the N-terminus of the polypeptide chain. thermofisher.com
The ε-amino group in the side chain of lysine (Lys) residues. thermofisher.com
Because lysine is an abundant amino acid and is frequently located on the surface of proteins, standard NHS ester labeling often results in heterogeneous modification, where multiple sites on a single protein are labeled. nih.govacs.orgnih.gov Achieving site-specificity is a significant challenge. However, a degree of selectivity for the N-terminus can be achieved by carefully controlling the reaction pH. The N-terminal α-amine generally has a lower pKa than the ε-amine of lysine side chains. By performing the reaction at a pH closer to neutral (e.g., pH 7.0-7.5), the N-terminal amine is more likely to be in its reactive, deprotonated state compared to the majority of lysine residues, thus favoring N-terminal labeling. mdpi.comresearchgate.net
Copper-Free Click Chemistry with Azide (B81097) Moieties
The DBCO moiety of the compound enables its participation in a highly efficient and bioorthogonal ligation reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). biochempeg.cominterchim.fr This reaction allows for the covalent linkage of the DBCO-modified molecule to a second molecule bearing an azide group, without the need for a cytotoxic copper catalyst. interchim.fr
Detailed Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The mechanism of SPAAC is a [3+2] cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne). researchgate.net The driving force for this reaction is the significant ring strain inherent in the eight-membered cyclooctyne (B158145) ring of the DBCO group. magtech.com.cnbroadpharm.com
Lowered Activation Energy: The geometry of the alkyne within the DBCO ring is severely distorted from the ideal linear 180° angle. This high level of strain (~18 kcal/mol) significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. mdpi.com
Concerted Cycloaddition: The reaction proceeds through a concerted transition state, meaning that the new covalent bonds are formed in a single step. researchgate.netresearchgate.net The azide reacts with the strained alkyne to form a stable, aromatic, five-membered triazole ring. biochempeg.cominterchim.fr
Bioorthogonality and Chemoselectivity in Complex Biological Matrices
A cornerstone of the utility of DBCO-PEG3-CH2CO-NHS ester in biological applications is its remarkable bioorthogonality and chemoselectivity. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The SPAAC reaction between the DBCO group and an azide is a prime example of a bioorthogonal process. Neither the cyclooctyne nor the azide functional groups are typically found in biological systems, ensuring that the reaction is highly specific and does not cross-react with other functional groups present in complex biological matrices like amines, thiols, or carboxylic acids. interchim.fr
This high degree of specificity allows for the precise labeling and tracking of biomolecules within their native environments, including inside living cells. researchgate.netnih.gov The chemoselectivity of the DBCO-azide reaction ensures that the ligation occurs exclusively between the intended partners, leading to the formation of a well-defined bioconjugate with a high yield. interchim.fr This is in stark contrast to less specific conjugation methods that can result in a heterogeneous mixture of products and potential disruption of biological function.
Efficiency and Stability of Triazole Formation in SPAAC Ligation
The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction involving DBCO results in the formation of a stable triazole ring. This reaction is highly efficient, often proceeding to near-quantitative yields under mild, aqueous conditions and at room temperature. biochempeg.cominterchim.fr The triazole linkage is exceptionally stable, resistant to hydrolysis, redox reactions, and enzymatic degradation, ensuring the integrity of the resulting bioconjugate under physiological conditions. nih.govfrontiersin.org
The stability of the triazole ring is a critical feature for applications that require long-term tracking or therapeutic efficacy of the conjugated molecule. The formation of this stable covalent bond is a key advantage of using click chemistry for bioconjugation.
Kinetic Advantages of Dibenzocyclooctyne (DBCO) Cyclooctynes in Catalyst-Free Reactions
The dibenzocyclooctyne (DBCO) moiety is a type of strained cyclooctyne specifically engineered for rapid catalyst-free click chemistry. The severe deformation of the alkyne from its ideal linear geometry within the cyclooctyne ring leads to a high degree of ring strain, approximately 18 kcal/mol. nih.gov This stored energy significantly lowers the activation barrier for the [3+2] cycloaddition reaction with azides, resulting in favorable second-order reaction rates without the need for a catalyst. rsc.orgmdpi.com
Compared to other cyclooctynes, DBCO derivatives often exhibit enhanced reaction kinetics. nih.gov This rapid reactivity allows for efficient labeling at low concentrations of reactants, which is particularly advantageous for in vivo studies where high concentrations of labeling reagents can be toxic or lead to off-target effects. The fast kinetics of the DBCO-azide reaction make it a powerful tool for real-time imaging and tracking of biological processes.
Functional Impact of the Polyethylene (B3416737) Glycol (PEG) Spacer Arm
The inclusion of a polyethylene glycol (PEG) spacer in the DBCO-PEG3-CH2CO-NHS ester molecule is not merely a linker but a functional component that imparts several beneficial properties to the resulting bioconjugate. PEG is a synthetic, water-soluble, non-toxic, and biocompatible polymer. shreechem.inpurepeg.com
Contribution to Enhanced Aqueous Solubility and Biocompatibility
Furthermore, PEG is well-known for its biocompatibility. It is non-immunogenic, meaning it does not typically elicit an immune response. purepeg.comunideb.hu This "stealth" property is vital for therapeutic applications, as it can help to prolong the circulation time of the conjugated drug or protein in the bloodstream. nih.gov
Modulation of Steric Hindrance and Accessibility for Bioconjugation
The PEG spacer arm provides a physical separation between the conjugated biomolecule and the DBCO moiety. This spatial separation can be critical for overcoming steric hindrance, which can otherwise prevent or slow down the reaction between large biomolecules. precisepeg.comrsc.org The flexibility of the PEG chain allows the reactive ends of the crosslinker to have greater freedom of motion, increasing the probability of a successful conjugation event. youtube.com
The length of the PEG spacer can be tailored to optimize the distance between the two conjugated molecules, which can be important for maintaining the biological activity of proteins or for optimizing the interaction of a drug with its target. precisepeg.com However, it is also noted that very long PEG chains could potentially mask the biologically active site of a peptide, so the length of the spacer needs to be carefully considered. scispace.com
Reduction of Non-Specific Binding and Immunoresponse in Conjugated Systems
The hydrophilic and flexible nature of the PEG spacer creates a hydrated cloud around the conjugated molecule. nih.govyoutube.com This hydrated layer acts as a barrier that can significantly reduce non-specific binding of the conjugate to other proteins or surfaces. youtube.commdpi.com This reduction in non-specific interactions is particularly important in diagnostic assays and in vivo applications to minimize background noise and improve signal-to-noise ratios. youtube.com
By masking the surface of the conjugated biomolecule, PEGylation can also reduce its immunogenicity and antigenicity. nih.govyoutube.comdovepress.com This shielding effect prevents the recognition of the biomolecule by the immune system, thereby reducing the likelihood of an adverse immune response and increasing the therapeutic window of the conjugated drug. nih.gov
Data Tables
Properties of DBCO-PEG3-CH2CO-NHS Ester Components
| Component | Function | Key Properties |
|---|---|---|
| DBCO (Dibenzocyclooctyne) | Strain-promoted alkyne for catalyst-free click chemistry | High reactivity with azides, bioorthogonal. biochempeg.cominterchim.fr |
| PEG3 (Polyethylene Glycol) | Spacer arm | Enhances solubility, biocompatibility, and reduces non-specific binding. precisepeg.comaxispharm.commdpi.com |
| NHS Ester (N-hydroxysuccinimide) | Amine-reactive group | Forms stable amide bonds with primary and secondary amines. axispharm.comvectorlabs.com |
Comparison of Bioconjugation Chemistries
| Chemistry | Catalyst Required | Bioorthogonality | Reaction Product | Key Advantage |
|---|---|---|---|---|
| SPAAC (e.g., DBCO + Azide) | No | High | Stable Triazole | Suitable for in vivo applications due to lack of catalyst toxicity. biochempeg.cominterchim.fr |
| CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | Yes (Copper) | High | Stable Triazole | Fast reaction rates, but copper toxicity can be a limitation. glenresearch.comnih.gov |
| NHS Ester Amination | No | Low (reacts with endogenous amines) | Stable Amide | Common and well-established method for protein modification. vectorlabs.com |
Synthetic Strategies and Reagent Design for Dbco Peg3 Ch2co Nhs Ester
Precursor Synthesis and Chemical Derivatization Pathways
The synthesis of DBCO-PEG3-CH2CO-NHS ester is a multi-step process that begins with the preparation of its carboxylic acid precursor, followed by the activation of the carboxyl group to form the reactive NHS ester.
The foundational step in synthesizing DBCO-PEG3-CH2CO-NHS ester is the creation of its carboxylic acid intermediate, DBCO-PEG3-CH2CO2H. This precursor already contains the DBCO moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) and the PEG3 spacer. The terminal carboxylic acid is then available for conversion into the more reactive NHS ester. axispharm.com The synthesis of similar structures, such as Azido-PEG3-CH2CO2H, involves reacting a PEG derivative with a protected carboxyl group, followed by the introduction of the desired functional group (in this case, an azide (B81097), which could be conceptually parallel to the introduction of a DBCO group) and subsequent deprotection of the carboxylic acid. cd-bioparticles.net The terminal carboxylic acid can then be reacted with primary amine groups in the presence of activating agents to form a stable amide bond. cd-bioparticles.net
The conversion of the carboxylic acid intermediate to the DBCO-PEG3-CH2CO-NHS ester is typically achieved through activation of the carboxyl group. N-hydroxysuccinimide (NHS) esters are widely used for their ability to react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds. thermofisher.com
A common method for this transformation is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide. cellmosaic.comresearchgate.net The carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with NHS to produce the desired NHS ester. researchgate.net This process can be performed as a one-pot synthesis where the activated ester is generated in situ and used directly for conjugation without isolation. cellmosaic.com Another approach involves the use of uronium salts, which can activate carboxylic acids in the presence of a base and NHS to yield NHS esters with high efficiency and short reaction times. thieme-connect.de
The stability of NHS esters is a critical consideration, as they are susceptible to hydrolysis, particularly at higher pH values. The half-life of hydrolysis for a typical NHS ester is several hours at pH 7 but can decrease to minutes at a pH of 8.6. thermofisher.com Therefore, reactions are often carried out in buffers such as phosphate (B84403), HEPES, or borate (B1201080) at a pH range of 7.2 to 8.5. thermofisher.com For water-insoluble NHS esters, a co-solvent like DMSO or DMF is often required. thermofisher.com
Design and Development of DBCO-PEG-NHS Ester Analogs
The versatility of the DBCO-PEG-NHS ester scaffold allows for the design of various analogs with tailored properties to suit specific applications. These modifications often focus on the PEG spacer and the inclusion of specialized functionalities.
Table 1: Examples of DBCO-PEG-NHS Ester Analogs with Varying PEG Chain Lengths
| Compound Name | Number of PEG Units |
| DBCO-PEG1-NHS ester | 1 |
| DBCO-PEG2-NHS ester | 2 |
| DBCO-PEG4-NHS ester | 4 |
| DBCO-PEG5-NHS ester | 5 |
| DBCO-PEG8-NHS ester | 8 |
| DBCO-PEG24-NHS ester | 24 |
This table is generated based on commercially available analogs and research findings. confluore.commedchemexpress.com
For applications requiring the controlled release of a conjugated molecule, cleavable linkers can be incorporated into the spacer arm of the DBCO-PEG-NHS ester. A common strategy is the introduction of a disulfide bond (-S-S-). axispharm.combroadpharm.com This bond is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents such as dithiothreitol (B142953) (DTT) or in the reducing environment found within cells. axispharm.combroadpharm.comcreative-biolabs.com This feature is particularly useful in the design of antibody-drug conjugates (ADCs), where the cytotoxic payload needs to be released at the target site. axispharm.commedchemexpress.com An example of such a reagent is DBCO-PEG3-SS-NHS ester. axispharm.commedchemexpress.com
Table 2: Example of a Cleavable DBCO-PEG-NHS Ester Analog
| Compound Name | Cleavable Linkage |
| DBCO-PEG3-SS-NHS ester | Disulfide Bond |
This table is based on available product information. axispharm.commedchemexpress.com
To further enhance the water solubility of DBCO-PEG-NHS esters, sulfonate groups can be introduced into the molecule. The resulting "Sulfo-DBCO" derivatives exhibit significantly improved hydrophilicity. medkoo.com This is particularly beneficial when working with biomolecules that have limited solubility in organic co-solvents, allowing for conjugation reactions to be performed in entirely aqueous buffers. thermofisher.com The increased water solubility provided by the sulfonate group, combined with the hydrophilic PEG spacer, makes these reagents ideal for labeling antibodies and other sensitive proteins. medkoo.com An example is Sulfo-DBCO-PEG4-amine, which can be activated to an NHS ester. medkoo.com
Table 3: Example of a Sulfonated DBCO-PEG Analog
| Compound Name | Key Feature |
| Sulfo-DBCO-PEG4-amine | Increased Hydrophilicity |
This table is based on available product information. medkoo.com
Synthesis of Multi-Functionalized Dibenzocyclooctyne (DBCO) Conjugates
The synthesis of multi-functionalized dibenzocyclooctyne (DBCO) conjugates, such as DBCO-PEG3-CH2CO-NHS ester, is a strategic process designed to create heterobifunctional crosslinkers. These reagents are pivotal in the field of bioconjugation, enabling the covalent linkage of different biomolecules through distinct chemical reactions. The DBCO moiety facilitates a copper-free click chemistry reaction with azide-containing molecules, a process known as strain-promoted azide-alkyne cycloaddition (SPAAC). glpbio.com Concurrently, the N-hydroxysuccinimide (NHS) ester provides a reactive handle for primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. biorxiv.org The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case with three ethylene (B1197577) glycol units (PEG3), enhances the solubility and biocompatibility of the conjugate while minimizing steric hindrance during ligation. lumiprobe.comaxispharm.com
A common route involves starting with a DBCO-acid derivative. nih.gov This carboxylic acid can be activated to form an active ester, such as a pentafluorophenyl (PFP) ester, which can then react with an amine-terminated PEG linker. nih.gov Alternatively, a DBCO-amine can be reacted with an NHS ester-terminated PEG. nih.gov The terminal end of the PEG chain is then modified to introduce a carboxylic acid, which is subsequently activated to an NHS ester.
For instance, the synthesis of a related compound, DBCO-Lys(Boc), illustrates the core steps of activating the DBCO moiety. nih.gov DBCO-acid is reacted with pentafluorophenyl trifluoroacetate (B77799) in the presence of triethylamine (B128534) to yield a DBCO-PFP ester. nih.gov This activated ester is then reacted with N-ε-Boc-l-lysine to form the DBCO-Lys(Boc) conjugate. nih.gov This intermediate can then undergo further modifications, such as deprotection and coupling to other molecules.
The final step in creating an amine-reactive DBCO conjugate is the formation of the NHS ester. This is typically achieved by reacting the corresponding carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). interchim.fr The resulting DBCO-PEG-NHS ester is a versatile reagent ready for bioconjugation.
The table below summarizes the key reactive functional groups involved in the synthesis and application of DBCO-PEG3-CH2CO-NHS ester.
| Functional Group | Reactive Partner | Bond Formed | Reaction Condition |
| Dibenzocyclooctyne (DBCO) | Azide (-N₃) | Triazole | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), typically at room temperature in aqueous buffer. glpbio.cominterchim.fr |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | pH 7-9, in non-amine containing buffers like PBS. interchim.frnanocs.net |
Once synthesized, these multi-functionalized DBCO conjugates are used in a variety of bioconjugation applications. For example, a protein can be first reacted with the NHS ester end of the DBCO-PEG-NHS ester to introduce a DBCO group onto its surface. nih.gov This DBCO-labeled protein can then be specifically conjugated to a second molecule that has been functionalized with an azide group.
A study on the preparation of Protein A membrane adsorbers utilized DBCO-PEG5-NHS ester to conjugate Protein A. nih.gov The reaction was carried out in a sodium phosphate buffer at pH 8.3 for 12 hours at room temperature, with a 15-fold molar excess of the DBCO reagent. nih.gov Excess reagent was subsequently removed by size exclusion chromatography. nih.gov This illustrates a typical experimental setup for the use of such conjugates.
The table below provides an example of the reagents and conditions used in the conjugation of a DBCO-NHS ester to a protein.
| Parameter | Condition | Reference |
| Reagent | DBCO-PEG5-NHS ester | nih.gov |
| Biomolecule | Protein A | nih.gov |
| Solvent for Reagent | Anhydrous DMSO | nih.gov |
| Reaction Buffer | 100 mM Phosphate Buffer, pH 8.3 | nih.gov |
| Molar Ratio | 15:1 (DBCO-reagent:Protein A) | nih.gov |
| Reaction Time | 12 hours | nih.gov |
| Temperature | Room Temperature | nih.gov |
| Purification | Size Exclusion Chromatography | nih.gov |
The design of these reagents, with their distinct reactive ends separated by a flexible and hydrophilic PEG spacer, allows for precise and efficient creation of complex biomolecular architectures for a wide range of applications in research and biotechnology. lumiprobe.comaxispharm.com
Applications in Biomolecular Conjugation and Labeling
Protein and Peptide Bioconjugation
The unique structure of DBCO-PEG3-CH2CO-NHS ester makes it a versatile tool for labeling and modifying proteins and peptides. The NHS ester reacts with primary amine groups, primarily found on the side chains of lysine (B10760008) residues and the N-terminus of a polypeptide chain, to form stable amide bonds. biochempeg.comnih.gov The PEG3 spacer is a short, hydrophilic chain that helps to improve the solubility of the resulting conjugate and reduce potential steric hindrance between the conjugated molecules. researchgate.netbroadpharm.com The DBCO group at the other end remains available for a highly efficient and bioorthogonal copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. biochempeg.comimmunomart.orgconju-probe.com
The DBCO-PEG3-CH2CO-NHS ester can be employed in both non-specific and site-specific protein labeling strategies, depending on the desired outcome and the nature of the protein target.
Non-Specific Labeling: The most straightforward approach involves reacting the NHS ester directly with a target protein. Since most proteins contain multiple lysine residues on their surface, this reaction typically results in a heterogeneous product with the linker attached at various positions. nih.gov This method is often used when the primary goal is to attach multiple copies of a molecule to a protein, and precise control over the conjugation site is not critical. The abundance of lysine residues generally ensures a higher degree of labeling. nih.gov
Site-Specific Labeling: Achieving site-specific labeling with an NHS ester is more complex but offers greater control over the final conjugate's structure and function. One strategy involves engineering the target protein to have a single, uniquely reactive primary amine. This can be accomplished through mutagenesis to remove surface-exposed lysines and introduce one at a specific, desired location. A more advanced method transforms the NHS ester into a more selective reagent. For instance, treatment with certain thiols can convert the NHS ester into a chemoselective thioester capable of specifically modifying an N-terminal cysteine residue, providing a highly controlled, site-specific conjugation. nih.govresearchgate.net This level of control is crucial for applications where the orientation and homogeneity of the final product are paramount. researchgate.net
Below is a table summarizing the key characteristics of these labeling strategies.
| Feature | Non-Specific Labeling | Site-Specific Labeling |
|---|---|---|
| Primary Target | Surface Lysine Residues, N-terminus nih.gov | Uniquely Reactive Amine or N-terminal Cysteine nih.govresearchgate.net |
| Control | Low; results in a heterogeneous mixture. | High; produces a homogeneous conjugate. researchgate.net |
| Methodology | Direct reaction of NHS ester with the protein. | Protein engineering or chemical conversion of the NHS ester. nih.gov |
| Advantages | Simple procedure, higher labeling density. | Preserves protein function, batch-to-batch consistency. |
| Disadvantages | Potential for loss of protein activity, product heterogeneity. nih.gov | More complex, may require protein modification. |
Linkers like DBCO-PEG3-CH2CO-NHS ester are instrumental in protein engineering and the study of protein function. By attaching specific moieties to a protein, its properties can be altered, or its behavior can be tracked. For example, a fluorescent dye containing an azide (B81097) group can be "clicked" onto a DBCO-functionalized protein to visualize its location and interactions within a cell. bachem.com
In protein engineering, linkers are essential for constructing novel fusion proteins where different domains are connected to create multifunctional molecules. nih.govnih.gov The design of the linker is critical as it must be flexible enough to allow the protein domains to fold and function correctly while maintaining an appropriate distance between them. vu.nl The ability to first label a protein with the DBCO group and then introduce another molecule via click chemistry provides a modular approach to creating complex protein architectures for functional studies. cambridge.org
The conjugation of polymers, such as polyethylene (B3416737) glycol (PEG), to therapeutic proteins is a well-established strategy to enhance their pharmacological properties, a field known as "polymer therapeutics". scispace.com This process, often called PEGylation, can increase a protein's stability, solubility, and circulation half-life while reducing its immunogenicity. bachem.comscispace.com
DBCO-PEG3-CH2CO-NHS ester facilitates a modular, or "click," approach to creating these protein-polymer conjugates. First, the protein is functionalized with the DBCO group using the NHS ester. Separately, a polymer chain (e.g., a long-chain PEG) is synthesized with a terminal azide group. The two components can then be joined using the highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. scispace.comnih.gov This modular strategy offers significant advantages over traditional methods, allowing for the purification of the activated components before the final conjugation step, leading to a more defined and homogeneous therapeutic product.
Antibody-Drug Conjugate (ADC) Development
Antibody-drug conjugates (ADCs) are a powerful class of cancer therapeutics that combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug. nih.gov The linker connecting the antibody to the drug is a critical component that heavily influences the ADC's stability, efficacy, and safety profile. biochempeg.com
DBCO-PEG3-CH2CO-NHS ester is an ADC linker used in the synthesis of antibody-drug conjugates. medchemexpress.commedchemexpress.com Its bifunctional nature allows for the sequential attachment of the antibody and the cytotoxic payload. Typically, the antibody is first modified with the linker by reacting its lysine residues with the NHS ester. This results in an antibody decorated with DBCO groups. In a separate step, the cytotoxic drug, which has been pre-functionalized with an azide group, is then "clicked" onto the DBCO-modified antibody. immunomart.orgmedchemexpress.com This copper-free click chemistry approach is highly advantageous for ADC synthesis because it is bioorthogonal, meaning it does not interfere with the complex biological structures of the antibody or drug, and can be performed under mild physiological conditions. biochempeg.comconju-probe.com
ADC linkers are broadly categorized into two types: cleavable and non-cleavable. The choice between them is a critical design principle that depends on the drug, the target cell biology, and the desired mechanism of action. biochempeg.combiotechinformers.com
Cleavable Linkers are designed to be stable in the bloodstream but are broken down by specific conditions present inside or around tumor cells, such as low pH in endosomes, high concentrations of glutathione, or the presence of specific enzymes like cathepsins. biotechinformers.combroadpharm.com This triggered release allows the unmodified, potent drug to act on the target cell and potentially neighboring cancer cells (a phenomenon known as the "bystander effect"). broadpharm.comproteogenix.science
Non-Cleavable Linkers , such as the one formed by DBCO-PEG3-CH2CO-NHS ester, create a stable bond between the antibody and the drug. biochempeg.comproteogenix.science For the drug to be released, the entire ADC must be internalized by the target cancer cell and trafficked to the lysosome. creativebiolabs.net Within the lysosome, proteolytic degradation of the antibody itself breaks down the protein, releasing the drug still attached to the linker and a single amino acid (lysine). biochempeg.comcreativebiolabs.net
The key advantage of non-cleavable linkers is their enhanced plasma stability, which minimizes the premature release of the cytotoxic drug in circulation and can lead to a wider therapeutic window and reduced off-target toxicity. nih.govbiochempeg.comcreativebiolabs.net However, they rely entirely on the degradation of the antibody for payload release and the resulting drug-linker-amino acid complex must retain its cytotoxic activity. creativebiolabs.net
The following table compares the main design principles of cleavable and non-cleavable linkers.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Triggered by specific conditions (pH, enzymes, reducing agents) biotechinformers.combroadpharm.com | Requires complete lysosomal degradation of the antibody biochempeg.comcreativebiolabs.net |
| Plasma Stability | Generally lower than non-cleavable linkers. | High plasma stability, reducing premature drug release nih.govcreativebiolabs.net |
| "Bystander Effect" | Possible, as the released drug can diffuse to adjacent cells broadpharm.comproteogenix.science | Limited or absent, as the active drug is released only after internalization creativebiolabs.net |
| Payload Form | Released in its native or near-native form. | Released as a conjugate with the linker and an amino acid biochempeg.comcreativebiolabs.net |
| Example of Linker Type | Hydrazones, Disulfides, Peptides (e.g., Val-Cit) broadpharm.comgenemedi.net | Thioethers (e.g., formed from SMCC linker), Amides (formed from NHS ester) biochempeg.com |
Oligonucleotide and Nucleic Acid Conjugation
The covalent attachment of synthetic oligonucleotides to other molecules, such as proteins, has become a important tool in biotechnology and drug development. The N-hydroxysuccinimide (NHS) ester functional group of DBCO-PEG3-CH2CO-NHS ester reacts with primary amine groups on biomolecules to form stable amide bonds. This allows for the efficient incorporation of the dibenzocyclooctyne (DBCO) moiety, which can then undergo a copper-free click chemistry reaction with an azide-modified oligonucleotide. This bioorthogonal conjugation strategy offers high efficiency and specificity, enabling the creation of well-defined bioconjugates for a variety of applications.
Functionalization of Oligonucleotides for Advanced Molecular Probes
The functionalization of oligonucleotides with DBCO-PEG3-CH2CO-NHS ester is a key step in the development of advanced molecular probes for various diagnostic and research applications. This process allows for the covalent attachment of oligonucleotides to other molecules, such as proteins or nanoparticles, through a stable and specific linkage.
The methodology involves the use of amine-modified oligonucleotides, where a primary amine group is introduced at a specific position, typically at the 5' or 3' terminus. This amine group then serves as a reactive handle for conjugation with the NHS ester of the DBCO-PEG3-CH2CO-NHS ester. The reaction results in the formation of a stable amide bond, effectively tethering the DBCO moiety to the oligonucleotide.
These DBCO-functionalized oligonucleotides can then be used in a variety of downstream applications. For instance, they can be conjugated to azide-modified nanoparticles to create nanoparticle probes for use in multiplex diagnostic assays. The specificity of the oligonucleotide allows for the targeted recognition of complementary nucleic acid sequences, while the nanoparticle provides a detectable signal.
Radiopharmaceutical Development and Isotopic Labeling
The unique properties of DBCO-PEG3-CH2CO-NHS ester, particularly its role in bioorthogonal click chemistry, have significant implications for the development of next-generation radiopharmaceuticals and isotopic labeling strategies. The ability to perform highly specific and efficient conjugation reactions under mild, physiological conditions is a major advantage in this field.
Applications in Positron Emission Tomography (PET) Imaging through 18F Radiolabeling
DBCO-based linkers play a crucial role in pretargeting strategies for Positron Emission Tomography (PET) imaging, a powerful in vivo imaging technique. In this approach, a targeting molecule, such as an antibody or a nanoparticle, is first functionalized with a DBCO group and administered to the subject. nih.gov This targeting molecule is allowed to accumulate at the desired site, for example, a tumor, while the unbound excess is cleared from circulation. nih.gov
Subsequently, a small, azide-functionalized imaging agent, radiolabeled with a positron-emitting isotope like fluorine-18 (¹⁸F), is administered. nih.gov This radiolabeled azide rapidly undergoes a bioorthogonal click reaction with the DBCO-functionalized targeting molecule that has accumulated at the target site. nih.gov This results in the specific localization of the PET signal at the target, leading to high-contrast images with reduced background signal. nih.gov
One study demonstrated this concept using DBCO-modified mesoporous silica (B1680970) nanoparticles (MSNs) that accumulate in tumors via the enhanced permeability and retention (EPR) effect. nih.gov After allowing the DBCO-PEG-MSNs to accumulate in tumor-bearing mice, an ¹⁸F-labeled azide was injected. nih.gov The subsequent PET-CT imaging showed a significant accumulation of radioactivity at the tumor site, demonstrating the feasibility of this pretargeting strategy for in vivo imaging. nih.gov
Design of Bioorthogonal-Based Pretargeting and Signal Amplification Strategies
Bioorthogonal chemistry, particularly the reaction between DBCO and azides, is instrumental in the design of advanced pretargeting and signal amplification strategies for both diagnostic imaging and therapy. nih.govnih.gov These strategies aim to improve the therapeutic index of radiopharmaceuticals by separating the targeting and delivery of the radioactive payload into two distinct steps.
A recent proof-of-concept study proposed a radiotheranostic strategy that utilizes a signal amplification module. nih.gov This approach involves a three-step procedure:
Injection of a tumor-targeting ligand conjugated to a s-tetrazine (Tz).
Injection of a signal amplification module consisting of trans-cyclooctene (TCO)-modified nanoparticles.
Injection of a radiolabeled s-tetrazine ligand for therapy.
The extremely rapid reaction between TCO and tetrazine is a key feature of this strategy. nih.gov This approach demonstrated significantly higher tumor uptake of the therapeutic radiopharmaceutical compared to the direct injection of the radiolabeled ligand alone. nih.gov While this specific study utilized the TCO-tetrazine reaction, the underlying principle of pretargeting with a bioorthogonal reaction is directly applicable to systems employing the DBCO-azide reaction.
The table below outlines the key components and their roles in bioorthogonal pretargeting strategies.
| Component | Function | Example |
| Targeting Molecule | Binds to a specific biological target (e.g., tumor antigen). | Antibody, Nanoparticle |
| Bioorthogonal Handle 1 | Attached to the targeting molecule. | DBCO, TCO |
| Bioorthogonal Handle 2 | Attached to the imaging or therapeutic agent. | Azide, Tetrazine |
| Imaging/Therapeutic Agent | Provides the detectable signal or therapeutic effect. | ¹⁸F-labeled azide, ¹⁷⁷Lu-labeled tetrazine |
Applications in Material Science and Surface Engineering
Nanoparticle Functionalization for Advanced Materials
DBCO-PEG3-CH2CO-NHS ester is instrumental in the surface modification of nanoparticles, enhancing their functionality for a range of applications in the development of advanced materials. The polyethylene (B3416737) glycol (PEG) spacer improves the solubility and biocompatibility of the resulting nanoparticles.
Gold nanoparticles (AuNPs) can be functionalized using DBCO-PEG3-CH2CO-NHS ester to introduce DBCO groups onto their surface. This is typically achieved by first modifying the AuNP surface with a layer of molecules containing primary amines, which can then react with the NHS ester of the linker. The DBCO-functionalized AuNPs can then be used in downstream applications, such as biosensing and targeted drug delivery, by reacting them with azide-containing molecules.
The general protocol for this surface modification involves the following steps:
| Step | Description | Typical Parameters |
| 1 | Amine Functionalization of AuNPs | Incubation of citrate-capped AuNPs with an amine-containing thiol (e.g., cysteamine). |
| 2 | Activation with DBCO-PEG3-CH2CO-NHS ester | Reaction of amine-functionalized AuNPs with a molar excess of DBCO-PEG3-CH2CO-NHS ester in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature. |
| 3 | Quenching and Purification | Addition of a quenching agent (e.g., Tris buffer) to deactivate unreacted NHS esters, followed by centrifugation and washing steps to remove excess reagents. |
This process results in a stable suspension of DBCO-functionalized gold nanoparticles ready for conjugation with azide-modified biomolecules or other materials.
Magnetic beads are widely used for the separation and purification of biomolecules. Functionalization of amine-coated magnetic beads with DBCO-PEG3-CH2CO-NHS ester allows for the covalent attachment of the DBCO group to the bead surface. These DBCO-functionalized beads can then be used to capture azide-modified proteins, nucleic acids, or cells from complex mixtures through copper-free click chemistry.
A typical functionalization and application workflow is outlined below:
| Stage | Description | Key Considerations |
| Functionalization | Amine-derivatized magnetic beads are incubated with DBCO-PEG3-CH2CO-NHS ester in a suitable buffer. | The concentration of the linker and the reaction time are optimized to achieve the desired density of DBCO groups on the bead surface. |
| Washing | The functionalized beads are washed extensively to remove any non-covalently bound linker. | Multiple wash steps with buffers of varying ionic strength are often employed. |
| Capture | The DBCO-functionalized beads are incubated with a sample containing the azide-tagged target molecule. | The incubation time and temperature are optimized to ensure efficient capture. |
| Isolation | A magnetic field is applied to separate the beads (with the captured target) from the rest of the sample. | The supernatant is removed, and the beads can be washed to remove non-specific binders. |
Liposomes are versatile nanocarriers for drug delivery. To create targeted liposomal systems, their surface can be functionalized with targeting ligands. DBCO-PEG3-CH2CO-NHS ester can be used to modify liposomes that have been formulated to include lipids with primary amine headgroups (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE). The NHS ester of the linker reacts with these surface amine groups, resulting in DBCO-displaying liposomes. These can then be conjugated to azide-modified targeting moieties, such as antibodies or peptides. encapsula.com
The reaction conditions for this conjugation are summarized in the following table:
| Parameter | Condition | Rationale |
| Reaction Buffer | Phosphate-buffered saline (PBS) or HEPES buffer | Maintains a pH range (typically 7.2-8.0) that is optimal for the NHS ester-amine reaction and preserves the integrity of the liposomes. |
| Molar Ratio | A molar excess of DBCO-PEG3-CH2CO-NHS ester relative to the surface amine groups. | Ensures efficient modification of the liposome (B1194612) surface. |
| Incubation Time | 1-4 hours at room temperature. | Allows for sufficient time for the reaction to proceed to completion. |
| Purification | Size exclusion chromatography or dialysis. | Removes unreacted linker and byproducts. |
The conjugation of antibodies to nanoparticles is a key strategy for developing targeted therapies and diagnostic agents. researchgate.net A two-step approach is often employed where the antibody is first functionalized with DBCO-PEG3-CH2CO-NHS ester, and the nanoparticle is functionalized with an azide (B81097) group (or vice versa). biorxiv.orgbiorxiv.org The NHS ester of the linker reacts with primary amine groups on the antibody, such as the side chains of lysine (B10760008) residues. researchgate.net The resulting DBCO-labeled antibody can then be attached to azide-functionalized nanoparticles via a copper-free click reaction. biorxiv.orgbiorxiv.org
A study by Van Zundert et al. (2021) demonstrated a similar approach using a DBCO-PEG4-NHS ester for conjugating antibodies to mesoporous silica (B1680970) nanoparticles. biorxiv.orgbiorxiv.org The principles of this study can be applied to the use of DBCO-PEG3-CH2CO-NHS ester.
| Step | Description |
| 1. Antibody Modification | The antibody is reacted with a molar excess of DBCO-PEG3-CH2CO-NHS ester in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5). biorxiv.orgbiorxiv.org |
| 2. Purification | The DBCO-labeled antibody is purified to remove unreacted linker using methods like spin desalting columns. |
| 3. Nanoparticle Functionalization | Nanoparticles are functionalized with azide groups. |
| 4. Conjugation | The DBCO-labeled antibody is incubated with the azide-functionalized nanoparticles to form a stable conjugate via a click chemistry reaction. biorxiv.orgbiorxiv.org |
Fabrication of Biofunctionalized Surfaces
The creation of surfaces with specific biological activities is crucial for applications in areas such as biosensing, cell culture, and medical implants. DBCO-PEG3-CH2CO-NHS ester provides a means to covalently immobilize biomolecules onto various substrates.
The NHS ester group of DBCO-PEG3-CH2CO-NHS ester can be used to directly immobilize amine-containing biomolecules onto surfaces that have been pre-activated with complementary functional groups. nih.gov Alternatively, the linker itself can be first attached to an amine-reactive surface, followed by the immobilization of an azide-containing biomolecule via click chemistry.
For direct immobilization, a substrate with a primary amine-functionalized surface is required. The NHS ester of the linker reacts with these surface amines to form a stable amide bond, presenting the DBCO group for further reaction. This strategy allows for the creation of biofunctional surfaces with a high degree of control over the density and orientation of the immobilized molecules.
The general steps for this process are:
| Step | Description |
| 1. Surface Preparation | The substrate is cleaned and functionalized with primary amine groups. |
| 2. Linker Attachment | The amine-functionalized surface is reacted with a solution of DBCO-PEG3-CH2CO-NHS ester. |
| 3. Washing | The surface is washed to remove any unbound linker. |
| 4. Biomolecule Immobilization | The DBCO-functionalized surface is incubated with a solution of the azide-modified biomolecule of interest. |
This method of covalent immobilization provides a robust and stable attachment of biomolecules, which is essential for the long-term performance of biofunctionalized surfaces.
Development of Biosensors and Bioanalytical Platforms utilizing DBCO-Modified Surfaces
The functionalization of surfaces with Dibenzocyclooctyne (DBCO) moieties is a critical step in the fabrication of advanced biosensors and bioanalytical platforms. The DBCO group serves as a highly reactive handle for the covalent immobilization of azide-tagged biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction. This method is advantageous because it proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, thereby preserving the function of sensitive biological molecules. nih.govnih.gov
DBCO-PEG3-CH2CO-NHS ester is particularly well-suited for this application. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amine groups present on various surfaces (e.g., aminosilane-coated glass, gold nanoparticles, or polymer films) to form stable amide bonds. rsc.orgvectorlabs.com The polyethylene glycol (PEG) spacer enhances the water solubility of the linker and extends the DBCO group away from the surface, which minimizes steric hindrance and improves the accessibility for subsequent conjugation with azide-modified probes. vectorlabs.comlumiprobe.com
A key application is in the development of highly sensitive detection systems. For instance, researchers have developed a novel attachment method for single-molecule studies using magnetic tweezers, where DBCO-tagged DNA is covalently linked to an azide-functionalized glass surface. nih.gov This strategy results in torsionally constrained DNA tethers that can withstand high forces (>100 pN), enabling detailed investigation of DNA-protein interactions. nih.gov In another example, DNA origami-based luminescent biosensors have been created by first reacting amino-modified DNA staples with a DBCO-NHS ester. acs.org The resulting DBCO-functionalized origami structure is then precisely conjugated with an azide-modified split luciferase fragment, creating a sensitive platform for nucleic acid detection. acs.org The modification of bacterial surfaces with DBCO has also been explored for applications in biosensing and imaging. nih.govbiorxiv.org
The general workflow for creating a DBCO-modified surface for biosensor development using DBCO-PEG3-CH2CO-NHS ester involves two main steps:
Surface Activation : The substrate material is first treated to introduce primary amine groups.
DBCO Functionalization : The amine-activated surface is then reacted with DBCO-PEG3-CH2CO-NHS ester to immobilize the DBCO moiety, rendering the surface ready for the specific capture of azide-containing analytes or reporter molecules.
This modular approach allows for the stable and oriented immobilization of a wide array of biomolecules, forming the basis for robust and specific bioanalytical platforms. dcchemicals.commedchemexpress.com
Preparation of Protein A Membrane Adsorbers and Chromatographic Media
DBCO-PEG3-CH2CO-NHS ester plays a crucial role in novel synthetic pathways for creating high-performance chromatographic media, specifically Protein A membrane adsorbers used for the purification of monoclonal antibodies and other Fc-based proteins. nih.govnih.gov Traditional methods often rely on chemistries that target lysine or thiol groups on the Protein A ligand, which can lead to random orientation and potential loss of activity. The use of copper-free click chemistry offers a more controlled and efficient alternative. nih.govnih.gov
A study demonstrated the fabrication of Protein A membrane adsorbers using a three-step process involving a DBCO-PEG linker: nih.govnih.gov
Bioconjugation of Protein A : Recombinant Protein A is reacted with a DBCO-PEG-NHS ester (in this study, a PEG5 variant was used, but the principle is identical). The NHS ester couples the linker to primary amine groups (e.g., lysine residues) on the Protein A surface, attaching the DBCO moiety. nih.gov
Preparation of Azide-Functionalized Membrane : A regenerated cellulose (B213188) membrane is functionalized to introduce azide groups onto its surface. This creates the complementary reactive partner for the DBCO-modified Protein A. nih.gov
Click Reaction : The DBCO-conjugated Protein A is then "clicked" onto the azide-functionalized membrane via the strain-promoted alkyne-azide cycloaddition. nih.govnih.gov
This synthetic approach results in a Protein A membrane with a high binding capacity for the target molecule, human immunoglobulin G (hIgG). nih.govnih.gov The performance characteristics of the resulting membrane adsorber are summarized in the table below.
| Performance Metric | Value | Conditions/Notes |
|---|---|---|
| Dynamic Binding Capacity (DBC) | ~10 mg/mL | Measured at 10% breakthrough for human IgG; flowrate-independent. nih.govnih.gov |
| Maximum Static Binding Capacity (qmax) | 27.48 ± 1.31 mg/mL | Determined by fitting static binding data to the Langmuir adsorption isotherm. nih.govnih.gov |
| Apparent Equilibrium Dissociation Constant (Kd) | 0.172 ± 0.0403 mg/mL | Determined by fitting static binding data to the Langmuir adsorption isotherm. nih.govnih.gov |
The data indicate that this copper-free click chemistry approach is a highly effective method for producing robust and high-capacity membrane adsorbers. nih.govnih.gov The resulting materials exhibit performance comparable to or exceeding that of traditionally prepared media, opening new avenues for the development of advanced bioseparation technologies. nih.gov
Strategies for Suppressing Non-Specific Interactions on Modified Material Surfaces
A significant challenge in the engineering of surfaces for biological applications, such as biosensors and implants, is the prevention of non-specific protein adsorption, also known as bio-fouling. mdpi.comnih.gov Unwanted adsorption of proteins and other biomolecules from complex biological fluids can obscure specific binding events, reduce sensor sensitivity, and elicit undesirable biological responses. mdpi.comgoogle.com The incorporation of polyethylene glycol (PEG) chains is a widely adopted and effective strategy to create protein-resistant surfaces. mdpi.comnih.gov
The DBCO-PEG3-CH2CO-NHS ester inherently includes a short PEG linker, which contributes to minimizing non-specific interactions. The mechanisms by which PEG layers suppress fouling are primarily attributed to two phenomena: mdpi.com
Entropic Repulsion : PEG chains on a surface are highly hydrated and conformationally flexible. When a protein approaches, it compresses these chains, leading to a reduction in conformational entropy. This creates an entropic penalty that repels the protein from the surface. mdpi.com
Water Barrier : The oxygen atoms in the ethylene (B1197577) glycol units of PEG form hydrogen bonds with water molecules, creating a tightly bound hydration layer. This layer acts as a physical and energetic barrier, preventing proteins from making direct contact with the underlying substrate. mdpi.com
Research has consistently shown that surfaces modified with PEG linkers exhibit significantly reduced non-specific binding. For example, the integration of PEG into polyacrylate hydrogels used for immunoassays led to a 10-fold decrease in non-specific protein binding and a 6-fold increase in the specific signal. nih.gov Similarly, functionalizing polyelectrolyte multilayer films with a layer of PEG was shown to effectively eliminate non-specific protein adsorption. nih.gov Studies on self-assembled monolayers (SAMs) have demonstrated that those terminating in oligo(ethylene glycol) groups are highly effective at preventing the noncovalent attachment of various proteins. bu.edu
By utilizing DBCO-PEG3-CH2CO-NHS ester for surface modification, researchers can simultaneously introduce a reactive handle for specific bio-conjugation (DBCO) while leveraging the well-documented anti-fouling properties of the integrated PEG spacer. This dual functionality is crucial for creating robust, highly specific, and low-noise surfaces for a wide range of bioanalytical and biomedical applications. axispharm.com
Polymer Chemistry and Hydrogel Synthesis
Incorporation of DBCO-PEG3-CH2CO-NHS Ester into Polymer Networks for Tailored Reactivity
DBCO-PEG3-CH2CO-NHS ester is a valuable heterobifunctional linker for incorporating the bioorthogonal reactivity of the DBCO group into polymer backbones and hydrogel networks. axispharm.com The NHS ester functionality provides a convenient method for covalently attaching the linker to polymers that contain primary amine groups. Once incorporated, the DBCO group imparts a "clickable" functionality to the polymer, allowing for subsequent modification with any azide-containing molecule. axispharm.combiochempeg.com
This strategy is used to functionalize both synthetic polymers and biopolymers. A prominent example involves the site-specific modification of polymers for targeted drug delivery. In one study, azide-functionalized block copolymers, specifically P(Lys)-b-P(HPMA), were synthesized to condense plasmid DNA (pDNA) into polyplex nanoparticles. mdpi.com To target these nanoparticles to dendritic cells, an antibody (aDEC205) was enzymatically modified to introduce DBCO moieties in a site-specific manner. mdpi.com The azide-containing polymer polyplexes were then conjugated to the DBCO-modified antibodies via SPAAC, creating a targeted gene delivery system. mdpi.com This demonstrates how DBCO functionality can be incorporated into a polymer system to facilitate the attachment of complex biomacromolecules.
The general process for incorporating DBCO-PEG3-CH2CO-NHS ester into an amine-containing polymer network is as follows:
| Step | Description |
| 1. Polymer Synthesis/Selection | A polymer or copolymer with available primary amine groups (e.g., polylysine) is synthesized or obtained. |
| 2. NHS Ester Reaction | The polymer is reacted with DBCO-PEG3-CH2CO-NHS ester in a suitable buffer (typically pH 7-9). The NHS ester reacts with the amine groups on the polymer to form stable amide bonds. vectorlabs.com |
| 3. Purification | The resulting DBCO-functionalized polymer is purified to remove unreacted linker and byproducts. |
| 4. Bioorthogonal Conjugation | The polymer, now decorated with reactive DBCO groups, can be reacted with any azide-tagged molecule (e.g., peptides, drugs, fluorescent dyes) to form the final functional material. mdpi.com |
This method provides a powerful tool for polymer chemists to create networks with precisely controlled reactivity, enabling the post-synthesis modification of materials for a wide range of applications. precisepeg.com
Creation of Custom Materials with Specific Functional Properties
The incorporation of DBCO-PEG3-CH2CO-NHS ester into materials is a foundational step toward creating custom materials with highly specific and engineered functional properties. axispharm.com By leveraging the DBCO group for bioorthogonal conjugation, scientists can construct complex, multifunctional materials that are tailored for specific tasks in fields ranging from therapeutics to diagnostics. mdpi.com
The ability to attach virtually any azide-modified molecule onto a DBCO-functionalized surface or polymer allows for immense versatility in material design. creativepegworks.com Examples of custom materials and their specific functionalities include:
Targeted Drug Delivery Systems : As described previously, polymer nanoparticles can be functionalized with DBCO and subsequently conjugated with azide-bearing targeting ligands like antibodies or peptides. This creates a material with the specific function of recognizing and binding to particular cell types, thereby enhancing the delivery of a therapeutic payload. mdpi.com
High-Capacity Affinity Matrices : The preparation of Protein A membrane adsorbers is a clear example of creating a custom material for bioseparations. nih.govnih.gov The specific functional property is the high-affinity binding of antibodies, enabled by the controlled, covalent attachment of Protein A to the membrane via the DBCO-azide linkage. nih.gov
Advanced Biosensing Surfaces : Surfaces functionalized with DBCO can be used to create biosensors with specific detection capabilities. By attaching azide-modified capture probes (e.g., DNA oligonucleotides, aptamers, or specific antibodies), the material is customized to detect a single, predetermined analyte with high specificity. nih.govacs.org
Biocompatible Coatings : The inherent PEG component of the linker helps to create materials with the functional property of resisting non-specific protein adsorption. nih.gov This is critical for medical implants and in-vivo diagnostic tools, where minimizing foreign body response and maintaining a clean interface is paramount.
The use of DBCO-PEG3-CH2CO-NHS ester and related linkers enables a modular "plug-and-play" approach to material design. A base material can be functionalized with DBCO groups and then adapted for various functions simply by introducing different azide-containing molecules. This strategy accelerates the development of novel, high-performance materials for a multitude of scientific and technological applications.
Advanced Methodological Considerations and Analytical Characterization
1 Spectroscopic Techniques for Confirmation of Conjugation (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a valuable analytical technique for confirming the successful conjugation of DBCO-PEG3-CH2CO-NHS ester to a primary amine-containing molecule. By monitoring changes in the characteristic vibrational frequencies of the functional groups involved in the reaction, one can verify the formation of the new amide bond.
The key spectral changes to monitor during the conjugation reaction are the disappearance of the NHS ester's characteristic peaks and the appearance of amide bond peaks. The NHS ester group exhibits strong carbonyl (C=O) stretching vibrations, often appearing as a set of distinct peaks in the region of 1700-1850 cm⁻¹. Specifically, characteristic peaks for NHS esters can be found around 1739 cm⁻¹, 1781 cm⁻¹, and 1809 cm⁻¹. researchgate.net
Upon successful reaction with a primary amine, the NHS ester is cleaved, and a stable amide bond is formed. This results in the disappearance of the NHS ester carbonyl peaks and the emergence of the characteristic amide I band, which is primarily due to the C=O stretching vibration of the newly formed amide, typically observed in the range of 1630-1690 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching vibrations, may also be observed around 1510-1580 cm⁻¹. leibniz-fli.de
The presence of the PEG linker can be identified by its characteristic C-O-C ether stretching vibrations, which typically appear as a strong, broad band in the region of 1050-1150 cm⁻¹. The DBCO moiety also has characteristic peaks, including those associated with its aromatic rings and the strained alkyne, although these may be less prominent and could overlap with other signals in the spectrum of the bioconjugate. By comparing the IR spectrum of the conjugate to the spectra of the starting materials, the successful formation of the amide linkage can be unequivocally confirmed.
| Compound/Functional Group | Characteristic IR Peak(s) | Peak Description |
| NHS Ester | ~1739, 1781, 1809 cm⁻¹ | C=O stretching |
| Amide (formed conjugate) | ~1650 cm⁻¹ | Amide I band (C=O stretching) |
| Amide (formed conjugate) | ~1550 cm⁻¹ | Amide II band (N-H bending, C-N stretching) |
| PEG Linker | ~1100 cm⁻¹ | C-O-C ether stretching |
Mass Spectrometry for Molecular Weight Analysis of Bioconjugates (e.g., MALDI-TOF MS)
Mass spectrometry (MS) is an indispensable tool for the characterization of bioconjugates, providing precise molecular weight information that confirms the covalent attachment of the DBCO-PEG3-CH2CO-NHS ester to a target biomolecule, such as a protein or peptide. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for this purpose due to its tolerance for complex mixtures and its ability to analyze large molecules like proteins.
The fundamental principle of this analysis lies in the detection of a specific mass shift. The DBCO-PEG3-CH2CO-NHS ester linker has a defined molecular weight (591.61 g/mol ). When the N-hydroxysuccinimide (NHS) ester group reacts with a primary amine (e.g., the side chain of a lysine (B10760008) residue) on a protein, the NHS group is released, and the remainder of the linker (DBCO-PEG3-CH2CO-) is covalently attached. This results in a predictable increase in the protein's molecular weight.
In a typical MALDI-TOF MS workflow, the unconjugated protein and the reaction mixture containing the bioconjugate are analyzed separately. The protein is co-crystallized with a matrix material (e.g., sinapinic acid) on a target plate. A pulsed laser desorbs and ionizes the matrix and analyte molecules. The ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured. Since all ions receive the same kinetic energy, their velocity is inversely proportional to their mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first.
By comparing the mass spectrum of the native protein with that of the reaction product, the formation of the conjugate can be verified. The appearance of a new peak corresponding to the mass of the protein plus the mass of the attached linker moiety is direct evidence of successful conjugation. ucsf.edu The resolution of MALDI-TOF MS can often allow for the differentiation of species with single or multiple linker additions (e.g., mono-PEGylated, di-PEGylated products), providing insight into the reaction stoichiometry and efficiency.
Table 1: Illustrative MALDI-TOF MS Data for a Model Protein Conjugation
| Analyte | Theoretical Mass (Da) | Observed m/z (Da) | Mass Shift (Da) | Interpretation |
| Model Protein (e.g., Lysozyme) | 14,307 | 14,308.2 | - | Unconjugated Protein |
| DBCO-PEG3-CH2CO- moiety | 476.55 | - | - | Mass of attached linker |
| Mono-conjugated Protein | 14,783.55 | 14,785.1 | +476.9 | Successful single conjugation |
| Di-conjugated Protein | 15,260.1 | 15,261.5 | +953.3 | Successful double conjugation |
Chromatographic Methods for Purification and Analysis of Conjugates (e.g., Size-Exclusion Chromatography, Dialysis)
Following the conjugation reaction, a heterogeneous mixture typically remains, containing the desired bioconjugate, unreacted biomolecule, excess DBCO-PEG3-CH2CO-NHS ester, and its hydrolysis byproducts. Chromatographic and filtration-based methods are essential for purifying the conjugate and analyzing the reaction's success.
Size-Exclusion Chromatography (SEC) : This is a powerful technique for separating molecules based on their hydrodynamic radius in solution. The covalent attachment of the DBCO-PEG3 linker significantly increases the size of the biomolecule. canterbury.ac.nzcanterbury.ac.nz SEC columns are packed with a porous stationary phase. When the reaction mixture is passed through the column, larger molecules (like the bioconjugate) cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules (like the unconjugated protein and excess linker) can penetrate the pores to varying degrees, increasing their path length and causing them to elute later. nih.gov
SEC is highly effective for separating the PEGylated conjugate from the native protein and is also used to remove small-molecule reagents. lcms.cz By monitoring the column eluent with a UV detector (typically at 280 nm for proteins), a chromatogram is generated showing distinct peaks for the different species, allowing for their separation and quantification.
Dialysis and Spin Desalting Columns : These methods are used to remove small, unreacted molecules like the DBCO-PEG3-CH2CO-NHS ester and quenching reagents (e.g., Tris) from the bioconjugate solution. lumiprobe.comvectorlabs.com Both techniques rely on a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The membrane allows small molecules to pass through while retaining the much larger bioconjugate. researchgate.net Dialysis involves placing the sample in a tubing made of this membrane and immersing it in a large volume of buffer, allowing unwanted small molecules to diffuse out over time. Spin desalting columns offer a much faster alternative, where the sample is centrifuged through a resin bed, rapidly exchanging the buffer and removing small molecules. lumiprobe.com
Table 2: Representative Size-Exclusion Chromatography (SEC) Elution Data
| Species | Approx. Molecular Weight (kDa) | Hydrodynamic Radius | Elution Volume (mL) |
| DBCO-PEG3-Protein Conjugate | >15 | Largest | 8.5 |
| Unconjugated Protein | 14.3 | Intermediate | 10.2 |
| Excess/Hydrolyzed Linker | <0.6 | Smallest | 15.1 |
Surface Characterization Techniques for Modified Substrates (e.g., X-ray Photoelectron Spectroscopy, Contact Angle Measurements)
When DBCO-PEG3-CH2CO-NHS ester is used to functionalize a solid substrate (e.g., an aminosilane-coated glass slide or gold nanoparticle), surface-sensitive analytical techniques are required to confirm the successful immobilization of the linker. vectorlabs.com
X-ray Photoelectron Spectroscopy (XPS) : Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a premier technique for determining the elemental composition and chemical states of atoms on a material's surface (top 1-10 nm). nih.gov After immobilizing the DBCO linker onto a substrate, XPS can confirm its presence by detecting the elements that constitute the linker. A survey scan would show an increase in the surface concentration of carbon (C), oxygen (O), and nitrogen (N). High-resolution scans of the C 1s, O 1s, and N 1s regions provide more detailed chemical state information. For instance, the C 1s spectrum can be deconvoluted to show peaks corresponding to C-C/C-H bonds, C-O bonds from the PEG linker, and C=O/N-C=O bonds from the amide linkage. researchgate.netnih.gov This detailed analysis provides unambiguous evidence of the linker's covalent attachment and integrity on the surface.
Contact Angle Measurements : This technique measures the angle a liquid droplet makes with a solid surface, providing information about the surface's wettability and energy. nih.gov The PEG portion of the linker is hydrophilic. Therefore, the successful grafting of the DBCO-PEG3 linker onto a relatively hydrophobic surface will lead to a decrease in the water contact angle, indicating an increase in surface hydrophilicity. umich.edu By measuring the contact angle before and after the modification reaction, one can quickly and effectively assess the change in surface chemistry.
Table 3: Example XPS Surface Elemental Composition Data
| Surface | % Carbon (C 1s) | % Oxygen (O 1s) | % Nitrogen (N 1s) | % Silicon (Si 2p) |
| Aminosilane-coated Si Wafer | 45.1 | 30.5 | 5.2 | 19.2 |
| After DBCO-PEG3 linker immobilization | 58.9 | 28.1 | 6.8 | 6.2 |
Table 4: Typical Water Contact Angle Measurement Results
| Surface | Advancing Contact Angle (θ_A) | Receding Contact Angle (θ_R) | Interpretation |
| Unmodified Hydrophobic Surface | 105° | 85° | Hydrophobic |
| Surface with DBCO-PEG3 linker | 55° | 30° | Increased Hydrophilicity |
Dynamic Light Scattering (DLS) for Nanoparticle Size and Polydispersity Analysis
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and polydispersity of nanoparticles or macromolecules in suspension. ssau.ru It is an essential tool for characterizing nanoparticles functionalized with DBCO-PEG3-CH2CO-NHS ester.
DLS works by illuminating particles in Brownian motion with a laser and analyzing the intensity fluctuations of the scattered light. nih.gov Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. The rate of these fluctuations is mathematically related to the particle's diffusion coefficient, which, via the Stokes-Einstein equation, is used to calculate the hydrodynamic diameter. This diameter includes the nanoparticle core as well as any molecules on its surface, such as the DBCO-PEG3 linker and the associated hydration layer. cd-bioparticles.com
When nanoparticles are coated with the DBCO-PEG3 linker, their hydrodynamic diameter increases. DLS can precisely measure this increase, confirming a successful surface modification. nih.gov In addition to size, DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. malvernpanalytical.com A low PDI value (typically < 0.1) indicates a monodisperse sample with a uniform population of nanoparticles, while higher values suggest aggregation or a wide range of particle sizes. nih.govnih.gov Monitoring the PDI is crucial for assessing the colloidal stability of the functionalized nanoparticles.
Table 5: DLS Analysis of Nanoparticle Functionalization
| Nanoparticle Sample | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |
| Unfunctionalized Gold Nanoparticles | 100.4 | 0.095 | Monodisperse starting material |
| DBCO-PEG3 Functionalized Nanoparticles | 115.8 | 0.110 | Increase in size confirms surface coating |
Emerging Research Frontiers and Future Directions
Development of Next-Generation DBCO-Based Bioconjugation Reagents
The foundation of DBCO's utility lies in the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, a cornerstone of bioorthogonal chemistry. magtech.com.cn This reaction allows for the efficient and specific covalent labeling of biomolecules in complex biological environments without the need for toxic copper catalysts. interchim.fr The development of next-generation DBCO-based reagents is focused on enhancing the intrinsic properties of the cyclooctyne (B158145) core to achieve faster reaction kinetics, improved stability, and greater biocompatibility.
Researchers are exploring modifications to the dibenzocyclooctyne scaffold to further increase the ring strain, which is the driving force of the SPAAC reaction. magtech.com.cn This has led to the development of cyclooctynes with significantly accelerated reaction rates compared to first-generation reagents. scm.com For instance, the introduction of fluorine atoms adjacent to the alkyne has been shown to enhance reactivity. nih.gov Additionally, strategies such as micellar catalysis are being investigated to accelerate SPAAC reactions, with studies showing rate enhancements of up to 179-fold for certain cyclooctynes. nih.gov
The following table summarizes the second-order rate constants for various cyclooctynes, illustrating the advancements in reaction kinetics.
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| DBCO | ~0.1 - 1 | Standard, widely used |
| DIBAC | Not specified | DIBAC cyclooctyne |
| ODIBO | 45 | Improved reaction kinetics |
Data compiled from multiple research sources.
These next-generation reagents, often incorporating hydrophilic PEG linkers for improved solubility, are expanding the toolkit for bioconjugation, enabling more rapid and sensitive labeling of biomolecules. broadpharm.combiochempeg.com
Integration into Advanced Molecular Imaging and Targeted Delivery Paradigms
The unique properties of DBCO-PEG linkers make them highly suitable for applications in advanced molecular imaging and targeted drug delivery. The bioorthogonal nature of the DBCO-azide reaction allows for the pre-targeting of cells or tissues with an azide-modified molecule, followed by the administration of a DBCO-linked imaging agent or therapeutic payload. This two-step approach can enhance the target-to-background ratio in imaging and reduce off-target effects in therapy.
In the realm of molecular imaging, DBCO-functionalized molecules are being utilized for positron emission tomography (PET). nih.gov For example, DBCO-conjugated chelators can be used to label antibodies with radioisotopes like ⁶⁴Cu for PET imaging of tumors. nih.gov This strategy allows for the visualization of tumor localization and can aid in diagnosis and treatment planning.
In targeted drug delivery, DBCO-PEG linkers are employed to attach cytotoxic drugs to targeting ligands, such as antibodies, creating antibody-drug conjugates (ADCs). The PEG component of the linker enhances the solubility and circulation time of the ADC, while the DBCO group provides a stable attachment point for the drug. invivochem.com This approach is being explored for the targeted delivery of chemotherapeutic agents directly to cancer cells, thereby increasing efficacy and minimizing systemic toxicity.
Exploration in Targeted Protein Degradation and PROTAC Development via Linker Optimization
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that induce the degradation of specific target proteins. nih.gov A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the efficacy of a PROTAC, as its length, composition, and attachment points can significantly impact the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for protein degradation. researchgate.netexplorationpub.comnih.gov
DBCO-PEG3-CH2CO-NHS ester and similar PEGylated linkers are being extensively explored in PROTAC development. precisepeg.comprecisepeg.com The PEG component of the linker can improve the solubility and cell permeability of the PROTAC molecule. researchgate.net The length of the PEG chain is a critical parameter that requires optimization for each specific target and E3 ligase pair. nih.govnih.gov Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity, highlighting the need for a range of linker lengths to be screened for optimal performance. explorationpub.comexplorationpub.com
The table below illustrates the impact of linker length on PROTAC efficiency for a hypothetical target protein.
| PROTAC Linker | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| DBCO-PEG1-linker | ~12 | 500 | 40 |
| DBCO-PEG3-linker | ~18 | 50 | 95 |
| DBCO-PEG5-linker | ~24 | 200 | 60 |
This is a representative data table; actual values will vary depending on the specific PROTAC system.
The "click chemistry" compatibility of the DBCO group also facilitates the modular synthesis of PROTAC libraries with varying linkers, enabling the rapid optimization of degradation efficiency. explorationpub.com
Spatiotemporal Control in Bioorthogonal Labeling Strategies
Achieving spatiotemporal control over biological processes is a significant goal in chemical biology. Bioorthogonal labeling strategies employing DBCO reagents are being adapted to allow for the precise activation of labeling in a specific location and at a desired time. This is often achieved through the use of photoactivatable or "caged" reagents. rsc.orgrsc.orgnih.gov
Photoactivatable DBCO derivatives can be designed to be inert until they are exposed to light of a specific wavelength. nih.gov Upon irradiation, the "cage" is removed, and the DBCO group becomes available to react with its azide (B81097) partner. This approach allows researchers to initiate a labeling event in a defined region of a cell or tissue, providing a powerful tool for studying dynamic biological processes. rsc.org
The development of photocaged linkers and photoswitchable linkers, which can be reversibly activated and deactivated with light, offers even more sophisticated control over PROTAC activity. precisepeg.com This "chemi-optogenetic" approach enables the precise regulation of protein degradation, opening up new possibilities for studying protein function with high spatiotemporal resolution. nih.gov
Applications in Proteomics and Functional Genomics Research for Biomolecule Profiling
The high efficiency and specificity of the DBCO-azide click reaction make it an invaluable tool for proteomics and functional genomics. tue.nl DBCO-based probes, such as DBCO-PEG3-CH2CO-NHS ester, can be used to label and enrich specific classes of biomolecules from complex cellular lysates for subsequent analysis by mass spectrometry.
In quantitative proteomics, DBCO-functionalized beads or biotin-DBCO linkers can be used to capture azide-modified proteins. tue.nl This allows for the selective enrichment of a protein of interest, which can then be identified and quantified. tue.nl This "Click-MS" approach is a powerful method for studying protein expression and post-translational modifications. tue.nl
This methodology is also being applied in chemical proteomics to identify the protein targets of natural products and other bioactive small molecules. beilstein-journals.org By attaching a DBCO handle to a small molecule probe, researchers can covalently link the probe to its protein targets within a cell. The tagged proteins can then be enriched and identified, providing insights into the mechanism of action of the small molecule. beilstein-journals.org The use of isotopically coded cross-linkers further aids in the identification of cross-linked peptides by mass spectrometry. nih.gov
Q & A
Basic Research Questions
Q. What is the recommended protocol for handling and storing DBCO-PEG3-CH2CO-NHS ester to maintain its reactivity?
- Methodological Answer : Store the compound at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester moiety. Prior to use, equilibrate the vial to room temperature under inert gas (e.g., nitrogen) to minimize moisture absorption. Always wear protective gloves, eyewear, and a lab coat during handling. For long-term storage, aliquot the compound to avoid repeated freeze-thaw cycles .
Q. How does the PEG spacer length in DBCO-PEGn-NHS esters influence conjugation efficiency with amine-containing biomolecules?
- Methodological Answer : The PEG spacer (e.g., PEG3 in DBCO-PEG3-CH2CO-NHS ester) enhances water solubility and reduces steric hindrance during conjugation. Shorter PEG chains (e.g., PEG2) may compromise solubility, while longer chains (e.g., PEG12) can introduce unwanted flexibility. For targeting biomolecules with surface-exposed lysine residues, PEG3 balances solubility and efficient NHS-amine coupling .
Q. What analytical techniques are critical for verifying successful conjugation of DBCO-PEG3-CH2CO-NHS ester to substrates?
- Methodological Answer : Use HPLC (to monitor reaction progress) and NMR (to confirm structural integrity of the conjugate). Mass spectrometry (MS) is essential for validating molecular weight shifts post-conjugation. For quantification, UV-Vis spectroscopy can track the loss of NHS ester absorbance at ~260 nm .
Q. What are the key considerations for ensuring stability of DBCO-PEG3-CH2CO-NHS ester in aqueous reaction buffers?
- Methodological Answer : Prepare buffers at pH 7–9 to maximize NHS-amine reactivity while minimizing hydrolysis. Avoid carbonate buffers, which can accelerate ester degradation. Use ice-cold buffers for short-term reactions and include 10% DMSO if solubility is an issue .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for DBCO-PEG3-CH2CO-NHS ester conjugation using statistical experimental design?
- Methodological Answer : Apply the Taguchi method (orthogonal arrays) to test variables like pH, temperature, and molar ratio. Use ANOVA to identify significant parameters. For example, a 4-factor, 3-level L9 orthogonal array can efficiently determine optimal conditions with minimal experiments. Prioritize catalyst concentration (if applicable) and reaction time based on sensitivity analysis .
Q. How should discrepancies in conjugation efficiency data under varying pH conditions be addressed?
- Methodological Answer : Discrepancies often arise from NHS ester hydrolysis at suboptimal pH. Perform kinetic studies at pH 7.4, 8.3, and 9.0 to identify the stability window. Use LC-MS to quantify hydrolysis byproducts. If efficiency drops at higher pH, pre-activate the target molecule’s amines using a buffer exchange protocol .
Q. What methodologies are recommended for quantifying residual free DBCO-PEG3-CH2CO-NHS ester post-conjugation?
- Methodological Answer : Employ size-exclusion chromatography (SEC) to separate unreacted ester from the conjugate. Alternatively, use dialysis (10 kDa MWCO) followed by fluorescence quantification if the conjugate is labeled. For precise residual analysis, develop a competitive ELISA with anti-DBCO antibodies .
Q. How can researchers determine the optimal molar ratio of DBCO-PEG3-CH2CO-NHS ester to target molecules?
- Methodological Answer : Conduct a molar ratio screen (1:1 to 1:5, ester:target) and analyze conjugation efficiency via SDS-PAGE or MALDI-TOF. For proteins, use a bicinchoninic acid (BCA) assay to quantify unreacted amines. Optimal ratios typically range from 1:3 to 1:5 for high-yield conjugation without aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
